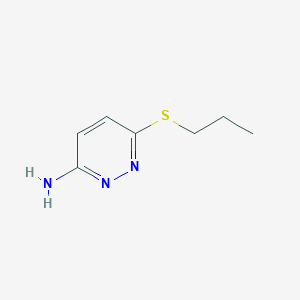

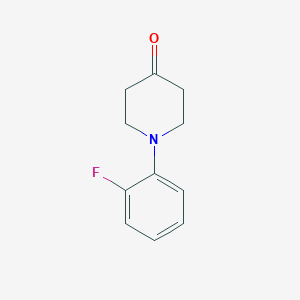

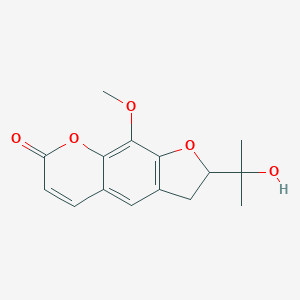

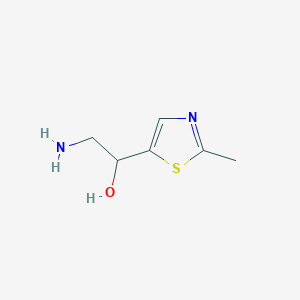

2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific nitriles with other chemical entities. For instance, 3-Amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles are synthesized using substituted cinnamonitriles and 7-methoxy-2-tetralone, showcasing a method that might be relevant to the synthesis of 2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (Shi et al., 2006).

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined from single crystal X-ray diffraction data, which could be similar to the methods used for our compound of interest (Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical behavior of related compounds often includes reactions with primary and heterocyclic amines, leading to the formation of Schiff bases and other derivatives. These reactions can be indicative of the chemical reactivity of 2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (Puthran et al., 2019).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns are crucial for understanding the compound's behavior. The structure of related compounds is often studied using techniques like X-ray crystallography, providing insights into the physical properties of 2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (Asiri et al., 2011).

Chemical Properties Analysis

The compound's chemical properties can be inferred from studies on similar compounds. For instance, derivatives of 2-aminobenzene-1,3-dicarbonitriles have been explored for their corrosion inhibition properties, suggesting potential chemical applications of our compound of interest (Verma et al., 2015).

Aplicaciones Científicas De Investigación

Indole Synthesis Approaches

Indole compounds, including the structure of 2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile, have been the subject of extensive research due to their presence in a wide range of bioactive molecules. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, highlighting the ongoing interest in developing new synthetic approaches for indole derivatives. This research is foundational for understanding the synthetic routes applicable to this compound, emphasizing the versatility and significance of indole chemistry in drug discovery and development (Taber & Tirunahari, 2011).

Biological Implications of Indole Derivatives

Indole derivatives play a crucial role in various biological processes. For instance, Laird, Flores, and Leveau (2020) discussed the catabolism of indole-3-acetic acid (IAA) by microorganisms, providing insights into the environmental and biological interactions of indole compounds. This research illustrates the ecological significance and the metabolic pathways of indoles, potentially guiding the exploration of 2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile's environmental interactions and bioactivity (Laird, Flores, & Leveau, 2020).

Application in Peptide Studies

The compound's framework is relevant for peptide research, as discussed by Schreier et al. (2012), who reviewed the use of the spin label amino acid TOAC in peptide studies. Incorporating indole derivatives into peptides could enhance the understanding of peptide structure and function, offering a pathway to novel therapeutic peptides with improved efficacy and specificity (Schreier et al., 2012).

Chemical Synthesis and Drug Development

The Pictet-Spengler reaction, a key synthetic route for creating tetrahydro-β-carboline structures, is central to the synthesis of many indole-based alkaloids, including potential derivatives of the compound . Rao, Maiti, and Chanda (2017) highlighted the importance of this reaction in generating diverse bioactive indole alkaloids, underlining the compound's potential as a precursor in the synthesis of pharmacologically active molecules (Rao, Maiti, & Chanda, 2017).

Propiedades

IUPAC Name |

2-amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydroindole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-21-13-8-6-12(7-9-13)11-20-16-5-3-2-4-14(16)15(10-18)17(20)19/h6-9H,2-5,11,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMITZZIOYJRWFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377282 |

Source

|

| Record name | 2-Amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

CAS RN |

113772-12-6 |

Source

|

| Record name | 2-Amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)